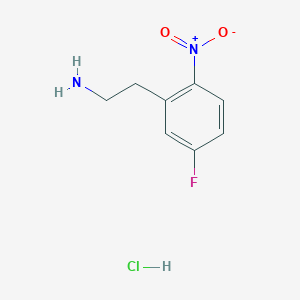

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H10ClFN2O2 . It has a molecular weight of 220.629 Da and is an off-white solid .

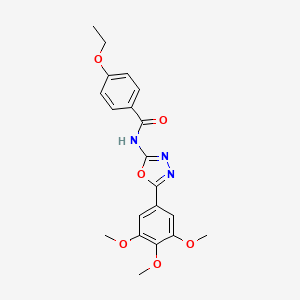

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H10N2O2.ClH/c9-6-5-7-3-1-2-4-8 (7)10 (11)12;/h1-4H,5-6,9H2;1H . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It should be stored at room temperature, kept dry and cool .Scientific Research Applications

Heterocyclic Synthesis

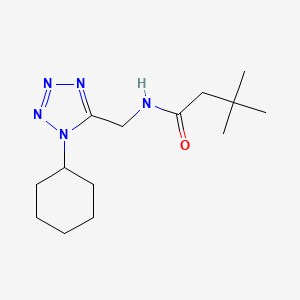

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, has demonstrated utility as a multireactive building block for the synthesis of various nitrogenous heterocycles. These heterocycles include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery due to their diverse biological activities. This approach leverages heterocyclic oriented synthesis (HOS) using polymer-supported o-phenylendiamines, showcasing the potential of fluoro-nitrophenyl ethanamine derivatives in constructing complex molecular architectures relevant to pharmaceutical research (Soňa Křupková et al., 2013).

Antiarrhythmic Drug Development

Research on piperidyl-4-ethane derivatives, with structural similarities to 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, has identified compounds with significant antiarrhythmic properties. One such compound, hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane (niferidyl), was highlighted for its potential as a class III antiarrhythmic drug, indicating the role of fluoro-nitrophenyl ethanamine derivatives in the development of new therapeutic agents (Р. Г. Глушков et al., 2011).

Chromane Synthesis

The reactivity of 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, reflecting the chemical behavior of 2-(5-Fluoro-2-nitrophenyl)ethanamine derivatives, was investigated to synthesize novel 2,3,4-trisubstituted chromanes. This reaction pathway, involving enamine addition, highlights the potential of fluoro-nitrophenyl ethanamine derivatives in synthesizing chromanes with distinct stereochemical configurations, contributing to the diversity of compounds available for drug development and other applications (V. Y. Korotaev et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBASCCKCAGYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B2534434.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2534436.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)